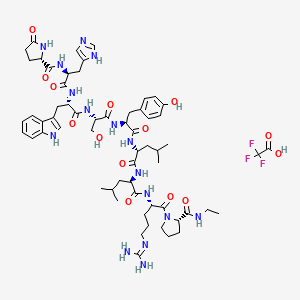

(D-Leu7)-leuprolide

説明

Overview of the Hypothalamic-Pituitary-Gonadal (HPG) Axis and GnRH Receptor Signaling

The Hypothalamic-Pituitary-Gonadal (HPG) axis is the primary neuroendocrine pathway that regulates reproduction. clinmedjournals.orgnih.govportlandpress.com It involves a coordinated signaling cascade between the hypothalamus, the anterior pituitary gland, and the gonads (testes in males and ovaries in females). clinmedjournals.orgnih.govfrontiersin.org

The process begins in the hypothalamus, where neurons synthesize and release GnRH in a pulsatile manner into the portal blood system that connects to the pituitary gland. portlandpress.comnih.gov This pulsatile release is crucial for its function; continuous exposure to GnRH leads to a paradoxical down-regulation of its receptors. nih.govportlandpress.com

Upon reaching the anterior pituitary, GnRH binds to specific G-protein coupled receptors (GPCRs) on the surface of gonadotrope cells. mdpi.comnih.gov This binding event triggers a signaling cascade that results in the synthesis and secretion of two critical gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). clinmedjournals.orgmdpi.com

LH and FSH then travel through the bloodstream to the gonads. In males, LH stimulates the Leydig cells to produce testosterone (B1683101), while FSH is essential for spermatogenesis. In females, LH and FSH orchestrate the menstrual cycle, including follicular development, ovulation, and the production of estrogen and progesterone. clinmedjournals.org The sex hormones produced by the gonads, in turn, exert feedback control on the hypothalamus and pituitary, regulating the pulsatile release of GnRH and the secretion of LH and FSH, thus completing the HPG axis loop. clinmedjournals.orgnih.gov A key player in the initiation of GnRH release at puberty and its subsequent regulation is kisspeptin, a neuropeptide that directly activates GnRH neurons. nih.govfrontiersin.org

Design Principles for GnRH Agonist Peptide Modifications

The native GnRH decapeptide has a very short biological half-life, limiting its therapeutic utility. mdpi.com This has driven the development of synthetic GnRH analogues with enhanced potency and duration of action. The primary design principle for creating GnRH agonists involves strategic modifications to the original peptide sequence to increase both receptor binding affinity and resistance to enzymatic degradation. oup.compnas.org

Key modifications often focus on two positions within the decapeptide sequence:

Position 6: The glycine (B1666218) (Gly) residue at this position is a primary target for substitution. Replacing Gly with a D-amino acid has been a cornerstone of GnRH agonist design. nih.govpnas.orgnih.gov This substitution not only protects the peptide from enzymatic cleavage but also promotes a specific three-dimensional conformation that enhances receptor binding. pnas.orgpnas.org

Position 10: Modification at the C-terminus, specifically the Gly-NH2 residue, is another common strategy. Replacing it with an ethylamide group, for instance, increases the molecule's stability and affinity for the GnRH receptor. oup.com

These modifications result in "superagonists" that are significantly more potent than the native GnRH. nih.gov While they initially stimulate the pituitary to release LH and FSH (a "flare-up" effect), their prolonged and continuous presence leads to the desensitization and downregulation of GnRH receptors. mdpi.comfda.gov This ultimately suppresses the HPG axis, leading to a state of medical castration, which is the therapeutic goal in many hormone-dependent conditions. nih.gov

Rationale for D-Amino Acid Substitutions in GnRH Analogue Development

The substitution of the naturally occurring L-amino acids with their D-isomers at specific positions is a fundamental strategy in the development of potent and long-acting GnRH analogues. nih.govpnas.org This approach addresses two key limitations of the native GnRH peptide: its rapid degradation by peptidases and its relatively low binding affinity to the GnRH receptor. mdpi.comnih.gov

The rationale for D-amino acid substitution, particularly at position 6, is multifaceted:

Enhanced Stability: Peptidases, the enzymes responsible for breaking down peptides, are stereospecific and primarily recognize L-amino acids. By introducing a D-amino acid, the peptide becomes a poor substrate for these enzymes, significantly increasing its resistance to degradation and prolonging its circulating half-life. mdpi.comoup.com

Increased Receptor Binding Affinity: The substitution of Glycine at position 6 with a D-amino acid induces a specific bend or β-turn in the peptide's backbone. pnas.orgpnas.org This pre-organized conformation is thought to be more favorable for binding to the GnRH receptor, leading to a higher affinity and more potent biological activity. nih.govpnas.org Cryo-electron microscopy studies have provided structural evidence supporting the idea that D-amino acid substitutions promote an active-like conformation of the peptide, facilitating enhanced receptor engagement. pnas.org

Improved Potency: The combination of increased stability and higher receptor affinity results in a "superagonist" with a much greater and more sustained biological effect compared to native GnRH. nih.gov For example, substituting Gly6 with D-Alanine was found to increase the potency of the GnRH analogue to 350-400% of native GnRH. nih.gov

Historical Context and Research Significance of (D-Leu7)-leuprolide within GnRH Agonist Chemistry

Following the elucidation of the GnRH structure in 1971, intensive research efforts were directed towards synthesizing analogues with improved therapeutic properties. nih.govnih.gov Leuprolide, also known as leuprorelin, emerged from these early drug discovery programs around 1973. nih.gov It was one of the first GnRH agonists to enter clinical development. nih.gov

Leuprolide is a synthetic nonapeptide analogue of GnRH. drugbank.comresearchgate.net A key modification in its structure is the substitution of the glycine residue at position 6 with a D-leucine. drugbank.com This single D-amino acid substitution significantly increases its stability and potency compared to the native hormone. nih.govdrugbank.com Another important modification is the replacement of the C-terminal glycine-amide with an ethylamide group, further enhancing its resistance to degradation and receptor binding affinity. oup.com

The research significance of leuprolide and its analogues, such as (D-Leu7)-leuprolide, is substantial. They were instrumental in demonstrating the therapeutic principle of pituitary desensitization with continuous GnRH agonist administration. nih.gov This paradoxical effect, where a potent agonist ultimately leads to hormonal suppression, became the foundation for treating a variety of hormone-dependent diseases, including prostate cancer, endometriosis, uterine fibroids, and central precocious puberty. drugbank.comnih.govwikipedia.org The development of long-acting depot formulations of leuprolide acetate (B1210297) further revolutionized treatment by allowing for less frequent administration, improving patient compliance. nih.gov

The study of (D-Leu7)-leuprolide and other D-amino acid-substituted GnRH analogues has also provided valuable insights into the structure-activity relationships of peptide hormones and has been a model for the rational design of peptide-based therapeutics. pnas.orgpnas.org

特性

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N16O12.C2HF3O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;3-2(4,5)1(6)7/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);(H,6,7)/t40-,41-,42+,43+,44-,45-,46-,47-,48-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKVLAJTEHLRFY-DYEBRENCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H85F3N16O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112710-58-4 | |

| Record name | (Des-Gly10,D-Leu6,D-Leu7,Pro-NHEt9)-LHRH trifluoroacetate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Characterization of D Leu7 Leuprolide

Peptide Synthesis Strategies for (D-Leu7)-leuprolide

The construction of the nonapeptide backbone of (D-Leu7)-leuprolide can be achieved through various synthetic routes, each with specific advantages. The primary methods include Solid-Phase Peptide Synthesis (SPPS), which is the most common approach for peptide synthesis, as well as liquid-phase and hybrid methodologies. daicelpharmastandards.comgoogleapis.com

Solid-Phase Peptide Synthesis (SPPS) is a widely utilized method for synthesizing peptides like leuprolide and its analogues. googleapis.comgoogle.com This strategy involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. csic.es The synthesis of (D-Leu7)-leuprolide via SPPS would involve the sequential coupling of the constituent amino acids, starting from the C-terminal Proline, with the crucial step being the incorporation of D-Leucine at both the sixth and seventh positions.

A common SPPS approach is the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy. csic.esnih.gov This method involves the use of an acid-labile resin, such as 2-Chlorotrityl chloride (2-CTC) resin, to which the C-terminal amino acid is attached. csic.esgoogle.com Each synthesis cycle consists of two main steps: the removal of the temporary Fmoc protecting group from the N-terminal amino acid with a mild base (e.g., piperidine (B6355638) in DMF), followed by the coupling of the next Fmoc-protected amino acid. csic.es After the complete sequence is assembled on the resin, the peptide is cleaved from the solid support and all side-chain protecting groups are removed simultaneously, typically using a strong acidic solution like trifluoroacetic acid (TFA). google.comcsic.esgoogle.com

The efficiency of SPPS lies in the ability to use excess reagents to drive reactions to completion, with purification being simplified as excess materials and byproducts are washed away after each step. csic.es

Table 1: Common Resins Used in Solid-Phase Peptide Synthesis (SPPS)

| Resin Name | Cleavage Conditions | Peptide Product |

| Wang Resin | 90–95% TFA in CH2Cl2, 1–2 h | Acid |

| Rink Amide Resin | 50% TFA in CH2Cl2, 1 h | Amide |

| 2-Chlorotrityl Chloride Resin | 1–5% TFA in CH2Cl2, 1 min | Acid |

| HMPA-NovaGel™ | TFA-based cleavage | Acid |

| This table is adapted from general SPPS methodologies and illustrates options applicable for peptide synthesis. csic.esgoogle.com |

Alternatively, (D-Leu7)-leuprolide can be synthesized using liquid-phase peptide synthesis (LPPS) or a combination of solid-phase and liquid-phase techniques, known as a hybrid approach. google.comwipo.int LPPS, or solution-phase synthesis, involves conducting all reactions in a solution. While it can be more labor-intensive due to the need for purification after each step, it is highly scalable. google.com

The hybrid methodology leverages the strengths of both approaches. In this strategy, peptide fragments are first synthesized on a solid support and then cleaved while still protected. google.comwipo.int These protected fragments are subsequently coupled together in solution to form the final peptide. google.comwipo.int For a nonapeptide like (D-Leu7)-leuprolide, this could involve a fragment condensation strategy, for example, coupling a C-terminal dipeptide fragment with a N-terminal heptapeptide (B1575542) fragment (a 7+2 strategy) or a C-terminal tetrapeptide with a N-terminal pentapeptide (a 5+4 strategy). google.comwipo.int This approach can improve the purity of the final product by purifying the intermediate fragments before the final coupling.

The success of synthesizing (D-Leu7)-leuprolide with high purity and yield hinges on the optimization of reaction conditions. Key to this is the choice of coupling reagents, which activate the carboxylic acid group of the incoming amino acid to facilitate peptide bond formation. googleapis.comgoogle.com Common coupling reagents include onium salts like HBTU (O-Benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate) and phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-N-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate). csic.esgoogle.com The addition of a base, such as Diisopropylethylamine (DIPEA), is often required to facilitate the coupling reaction. google.com

The choice of solvents is also critical, with N,N-Dimethylformamide (DMF), N,N'-Dimethylacetamide (DMAc), and Dichloromethane (DCM) being commonly used. google.comgoogle.com Reaction monitoring, for instance using the Kaiser test to detect free primary amines, ensures that each coupling step proceeds to completion before the next amino acid is added. csic.es

Table 2: Common Coupling Reagents in Peptide Synthesis

| Reagent Abbreviation | Full Chemical Name |

| HBTU | N-[(1H-Benzotriazol-1-yl)(dimethylamino)-methylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide |

| PyBOP | Benzotriazol-1-yl-N-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate |

| DEPBT | 3-(diethoxy-phosphoryloxy)-3H-benzo[d] daicelpharmastandards.compharmtech.comtriazin-4-one |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate |

| This table lists reagents widely used in both solid-phase and liquid-phase peptide synthesis. csic.esgoogle.comrsc.org |

Liquid-Phase Synthesis and Hybrid Methodologies

Purification Techniques for (D-Leu7)-leuprolide

Following synthesis, the crude peptide must undergo rigorous purification to remove impurities, such as deletion sequences, truncated peptides, and diastereomers.

High-Performance Liquid Chromatography (HPLC), particularly preparative reversed-phase HPLC (Prep-RP-HPLC), is the gold standard for purifying peptides like leuprolide and its analogues. google.compharmtech.com This technique separates the target peptide from impurities based on differences in their hydrophobicity. The crude peptide is dissolved and loaded onto a column packed with a nonpolar stationary phase (e.g., C8 or C18 silica). pharmtech.com Elution is achieved by applying a gradient of an organic solvent, such as acetonitrile (B52724), mixed with an aqueous buffer. pharmtech.com

The purity of the collected fractions is then assessed using analytical HPLC, and those meeting the required specification (e.g., >98.5% purity) are pooled. nih.govpolypeptide.com The identity of the purified peptide is confirmed by techniques like mass spectrometry (MS). nih.govpolypeptide.com

Table 3: Example of Preparative RP-HPLC Performance for Leuprolide Purification

| Method | Column Type | Crude Load | Yield | Purified Product Output |

| Standard Prep-RP-HPLC | C18 | - | - | 2.4 mg/mL of column volume |

| SSP-Prep-RP-HPLC | Reveleris C-18 | - | 66.4% | 29.6 mg/mL of column volume |

| TBAHS-SSP-Prep-RP-HPLC | Waters Symmetry C-8 | 1.4 g | 30.0% | - |

| TBAHS-SSP-Prep-RP-HPLC | Discovery Bio Wide Pore C-18 | 1.2 g | 26.7% | - |

| This table presents data from the purification of standard leuprolide, illustrating the effectiveness of different HPLC techniques. SSP stands for Surrogate Stationary Phase. pharmtech.com |

After purification by HPLC, the peptide is in a dilute solution containing the HPLC buffer salts. The final isolation of the pure (D-Leu7)-leuprolide is typically achieved through lyophilization (freeze-drying). pharmtech.com This process removes the solvents and volatile buffer components, yielding the peptide as a stable, dry powder. pharmtech.com Precipitation is another method that can be used to isolate the peptide from the reaction mixture or crude product solution before the final chromatographic purification. rsc.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Structural Elucidation and Conformational Analysis of (D-Leu7)-leuprolide

The definitive identification and structural characterization of peptides such as (D-Leu7)-leuprolide rely on a combination of advanced analytical techniques. These methods provide detailed information on molecular weight, atomic connectivity, and three-dimensional structure, which are crucial for understanding the molecule's properties. The primary techniques employed for the structural elucidation of leuprolide and its analogues, including isomers like (D-Leu7)-leuprolide, are mass spectrometry, nuclear magnetic resonance spectroscopy, and circular dichroism spectroscopy.

Mass spectrometry is an indispensable tool for the verification of peptide identity and the determination of molecular weight and purity. researchgate.net For (D-Leu7)-leuprolide, which is an isomer of the gonadotropin-releasing hormone (GnRH) agonist leuprolide, MS provides the foundational data for its identification. It is often detected as a leuprolide-related impurity during synthesis and characterization. daicelpharmastandards.com

High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a standard technique for detecting and characterizing such impurities. daicelpharmastandards.com More advanced techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offer high sensitivity and are used for the quantification of leuprolide and its conjugates in biological matrices, a methodology equally applicable to its isomers. shimadzu.comnih.gov

Mass spectrometry is also crucial for analyzing degradation pathways of leuprolide, which can include isomerization, hydrolysis, and oxidation. capes.gov.br The formation of (D-Leu7)-leuprolide is an example of isomerization at the seventh amino acid residue (Leucine). MS can precisely confirm the mass of this isomer, although it cannot distinguish it from the parent compound by mass alone, as they have identical molecular formulas and weights.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Source of Data |

|---|---|---|---|

| (D-Leu7)-leuprolide | C₅₉H₈₄N₁₆O₁₂ | 1209.42 | daicelpharmastandards.com |

| Leuprolide | C₅₉H₈₄N₁₆O₁₂ | 1209.42 | daicelpharmastandards.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the definitive structural elucidation of molecules in solution. jeolusa.com For peptides like leuprolide and its analogues, NMR provides detailed atomic-level information about the three-dimensional structure and conformational dynamics. nih.govnih.gov

The conformational behavior of leuprolide has been extensively studied in various solvent systems using two-dimensional (2D) NMR experiments, such as COSY, TOCSY, and NOESY, often complemented by molecular dynamics simulations. nih.govresearchgate.net These studies reveal that the peptide's preferred conformation is highly dependent on its environment. nih.govnih.gov For instance, Nuclear Overhauser Effect (NOE) data indicate that leuprolide adopts a β-turn type I structure in the residue 2-5 segment when dissolved in dimethyl sulfoxide (B87167) (DMSO). nih.gov In contrast, in an aqueous solution (D₂O), it tends to form a β-turn type II in the 3-6 segment. nih.gov In a trifluoroethanol (TFE)/water mixture, its conformation can shift between a nascent helix and a well-populated β-turn, a change influenced by pH. nih.gov

NMR is highly sensitive to subtle structural changes. Studies on related GnRH analogues have shown that modification at a specific residue perturbs the chemical environment of adjacent amino acids, a change that is readily detected by NMR. up.ac.za Therefore, NMR would be the definitive method to distinguish (D-Leu7)-leuprolide from leuprolide by identifying unique chemical shifts and NOE patterns arising from the altered stereochemistry at the seventh residue.

| Analytical Technique | Information Obtained | Application to Peptides |

|---|---|---|

| 1D NMR (¹H, ¹³C) | Provides information on the chemical environment of individual atoms. nih.gov | Initial assessment of structure and purity. scielo.org.bo |

| 2D COSY (Correlation Spectroscopy) | Identifies protons that are coupled through-bond (typically 2-3 bonds apart). hyphadiscovery.com | Assigning proton signals within an amino acid residue. libretexts.org |

| 2D TOCSY (Total Correlation Spectroscopy) | Shows correlations between all protons within a spin system (an entire amino acid residue). researchgate.net | Complete assignment of all protons in each amino acid. up.ac.za |

| 2D NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space (through-space, <5 Å), regardless of bonding. researchgate.nethyphadiscovery.com | Determining the peptide's 3D conformation and secondary structure elements like β-turns. nih.gov |

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of chiral molecules, particularly proteins and peptides. ntu.edu.sgmdpi.com The method measures the differential absorption of left- and right-circularly polarized light, which provides a spectral signature characteristic of the peptide's conformational elements, such as α-helices, β-sheets, turns, and unordered structures. biorxiv.orgnih.gov

CD spectroscopy has been used in conjunction with NMR to characterize the conformational properties of leuprolide. nih.gov These studies confirmed that the secondary structure of leuprolide is highly adaptable to its environment, showing distinct spectral features in different solutions like water or TFE/water mixtures. nih.gov The ability of CD to monitor structural changes as a function of environmental conditions (e.g., pH, temperature) makes it a valuable tool for stability and formulation studies. ntu.edu.sgnih.gov

| Secondary Structure | Characteristic CD Spectral Features |

|---|---|

| α-Helix | Negative bands near 222 nm and 208 nm, and a positive band near 192 nm. nih.gov |

| β-Sheet | A negative band near 218 nm and a positive band near 195 nm. |

| β-Turn | Variable spectra depending on the turn type; often a weak negative band around 225-230 nm and a positive band around 205 nm. |

| Polyproline II (PPII) Helix | A strong negative band near 206 nm and a positive band near 220 nm. nih.gov |

| Unordered/Random Coil | A strong negative band near 198 nm and very low ellipticity above 210 nm. nih.gov |

Molecular Pharmacology and Gnrh Receptor Interactions of D Leu7 Leuprolide

GnRH Receptor Binding Affinity and Selectivity Studies

The binding characteristics of (D-Leu7)-leuprolide to the GnRH receptor have been extensively studied to understand its enhanced potency compared to the native GnRH. These studies typically involve radioligand binding assays and competition studies.

Radioligand binding assays are a fundamental technique used to characterize the interaction between a ligand like (D-Leu7)-leuprolide and its receptor. nih.gov These assays often utilize a radiolabeled form of a GnRH agonist or antagonist to quantify the binding affinity of the unlabeled compound. nih.govunc.edu

In a typical competition binding assay, a fixed concentration of a radiolabeled ligand is incubated with pituitary cell membranes or cells expressing the GnRH receptor, along with increasing concentrations of the unlabeled competitor, such as (D-Leu7)-leuprolide. researchgate.net The ability of (D-Leu7)-leuprolide to displace the radiolabeled ligand from the receptor is measured, and from this, its binding affinity (often expressed as the IC50 or Ki value) can be determined. researchgate.net Studies have shown that leuprolide exhibits a high binding affinity for the GnRH receptor, with reported IC50 values in the nanomolar range. mdpi.comnih.gov For instance, one study reported a binding affinity (IC50) of 0.64 nM for leuprolide to the human GnRH receptor. mdpi.comnih.gov

The selection of the radioligand is crucial for these assays, with high-affinity and high-specificity ligands being preferred to ensure accurate measurements. revvity.com Both radiolabeled agonists and antagonists have been successfully employed in these studies. unc.eduosti.gov

Table 1: GnRH Receptor Binding Affinity of Leuprolide and Related Compounds

| Compound | Receptor Source | Radioligand | Binding Affinity (IC50/Ki) | Reference |

| Leuprolide | Human GnRH-I Receptor (HEK 293 cells) | [125I-D-Tyr6, His5] GnRH | 0.64 nM | mdpi.comnih.gov |

| [D-Lys6]-GnRH | Human GnRH-I Receptor (HEK 293 cells) | [125I-D-Tyr6, His5] GnRH | Not specified, used for comparison | up.ac.za |

| Triptorelin (B344507) | Human GnRH Receptor | [125I]-triptorelin | High affinity | nih.gov |

| Goserelin (B1671991) | Human GnRH Receptor | [125I]-triptorelin | Residence time of 5.6 min | nih.govbohrium.com |

| Deslorelin | Human GnRH Receptor | [125I]-triptorelin | Residence time of 125 min | nih.govbohrium.com |

The enhanced biological activity of GnRH superagonists like (D-Leu7)-leuprolide is not solely due to their increased receptor binding affinity but also their resistance to degradation. oup.com The substitution of the glycine (B1666218) at position 6 with a D-amino acid, such as D-leucine in leuprolide, significantly increases the peptide's stability and half-life. nih.govmdpi.com

While superagonist analogues generally exhibit 4- to 8-fold greater equilibrium association constants (Ka) than native GnRH, this does not fully account for their 30- to 100-fold greater LH-releasing activity. oup.com This discrepancy highlights the importance of their increased resistance to enzymatic degradation. oup.com

Kinetic studies have revealed significant differences in the binding characteristics among various GnRH peptide agonists. A study focusing on the kinetic receptor-binding of 12 GnRH peptide agonists found that while their affinities were comparable, their residence times at the receptor varied significantly, ranging from 5.6 minutes for goserelin to 125 minutes for deslorelin. nih.govbohrium.com These differences in binding kinetics may contribute to the varying clinical efficacies and durations of action of these drugs. bohrium.com The development of novel radioligand-binding competition association assays has been instrumental in determining these kinetic parameters. nih.gov

Radioligand Binding Assays and Competition Studies

Ligand-Receptor Complex Dynamics and Activation Mechanisms

Upon binding of (D-Leu7)-leuprolide to the GnRH receptor, a cascade of intracellular events is initiated, leading to the physiological effects of the drug. These events involve G-protein signaling pathways and subsequent receptor regulation.

The GnRH receptor is a GPCR that primarily couples to the Gαq/11 protein. mdpi.com Activation of the receptor by an agonist like leuprolide stimulates phospholipase Cβ (PLCβ). mdpi.com PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). oup.com DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). mdpi.com

In addition to the canonical Gαq/11 pathway, GnRH receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) signaling cascade. unimi.itthermofisher.com The MAPK family includes several key kinases such as extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. nih.govthermofisher.comfrontiersin.org Activation of these pathways can influence a variety of cellular processes, including gene transcription, cell proliferation, differentiation, and apoptosis. thermofisher.comthermofisher.commdpi.com The specific MAPK pathways activated can vary depending on the cell type and context. frontiersin.org

Continuous or prolonged exposure to a GnRH agonist like (D-Leu7)-leuprolide leads to a phenomenon known as receptor desensitization and internalization. cancer.govnih.gov This is a key mechanism underlying the therapeutic effects of long-acting GnRH agonist formulations.

Initially, agonist binding stimulates the GnRH receptor, leading to a transient surge in gonadotropin release (the "flare-up" effect). nih.govunimi.it However, sustained stimulation results in the uncoupling of the receptor from its G-protein and a reduction in its responsiveness to the ligand. unimi.it

Following this desensitization, the receptor is internalized from the cell surface into intracellular compartments. unimi.itosti.gov This process of receptor downregulation reduces the number of available receptors on the cell surface, leading to a profound suppression of gonadotropin secretion and, consequently, a decrease in sex steroid production. cancer.govnih.gov Studies have shown that after intravenous injection, a significant proportion of a radiolabeled GnRH agonist is translocated into pituitary gonadotrophs within an hour. osti.gov This internalization process is slower for GnRH antagonists. osti.gov The binding of GnRH to its receptor can lead to receptor microaggregation and subsequent internalization. frontiersin.org

G-Protein Coupled Receptor (GPCR) Signal Transduction Pathways (e.g., IP3, cAMP, MAPK)

Agonist Potency and Efficacy Evaluation in In Vitro Systems

The potency and efficacy of (D-Leu7)-leuprolide as a GnRH receptor agonist are evaluated using various in vitro systems. These assays are crucial for characterizing the biological activity of the compound and for the development of new analogues.

In vitro potency is often measured using cell-based assays that quantify a biological response following receptor activation. mdpi.com A common method is to measure the accumulation of second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP) or inositol phosphate (B84403), in cells expressing the GnRH receptor. nih.govmdpi.com The concentration of the agonist that produces 50% of the maximal response is known as the half-maximal effective concentration (EC50), a key measure of potency. nih.gov

Studies have demonstrated that GnRH agonists, including leuprolide, can inhibit the proliferation of certain cancer cells in vitro. unimi.it For example, leuprolide has been shown to significantly inhibit the proliferation of the androgen-dependent prostate cancer cell line LNCaP. unimi.it The antiproliferative effects of GnRH agonists are often dependent on the level of GnRH receptor expression in the cells. nih.gov

Table 2: In Vitro Agonist Activity of (D-Leu7)-leuprolide

| Assay Type | Cell Line | Measured Parameter | Result | Reference |

| Cell Proliferation | LNCaP (prostate cancer) | Inhibition of cell growth | Significant inhibition at 1 µM | unimi.it |

| Receptor Activation | HEK293 cells expressing rat GnRH receptor | Inositol phosphate production | Sub-nanomolar/low nanomolar EC50 | researchgate.net |

| Receptor Binding | Tumorigenic HEK293 and WPE-1-NB26-3 prostate cells | Displacement of radioligand | Exhibited agonist activity | researchgate.net |

Assessment of Gonadotropin Release from Pituitary Cell Lines

The primary pharmacological effect of (D-Leu7)-leuprolide at the pituitary level is the modulation of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. As a GnRH agonist, its administration results in a biphasic response. spandidos-publications.comfda.gov Initially, leuprolide binds to and activates GnRH receptors on pituitary gonadotropes, triggering a transient surge in the synthesis and release of LH and FSH. fda.govmdpi.com This initial stimulatory phase is often referred to as a "flare" effect. oncolink.org Studies using primary cultures of pituitary cells have demonstrated that GnRH stimulation leads to the rapid release of LH. plos.org For instance, research on porcine anterior pituitary cells showed that treatment with a GnRH agonist significantly promoted FSH secretion, with a 1.8-fold increase observed 6 hours after treatment. bioscientifica.com

However, the continuous, non-pulsatile presence of leuprolide leads to receptor desensitization and downregulation. rxabbvie.com This sustained activation causes the GnRH receptors to become less responsive, which ultimately results in a profound and sustained suppression of LH and FSH secretion. mdpi.comoncolink.org This second phase effectively induces a state of hypogonadotropic hypogonadism, reducing gonadal steroid production to castrate or postmenopausal levels within two to four weeks of continuous therapy. fda.govnih.gov

| Phase of Action | Cell Type / Model | (D-Leu7)-leuprolide Concentration/Dose | Observed Effect on Gonadotropin Release | Reference |

|---|---|---|---|---|

| Initial Stimulation (Flare) | Porcine Primary Anterior Pituitary Cells | 100 nM (GnRH) | 1.8-fold increase in FSH secretion at 6 hours. | bioscientifica.com |

| Initial Stimulation (Flare) | Human Subjects | 10 µg/kg | Significant stimulation of LH and FSH release over 24 hours. | sigmaaldrich.com |

| Sustained Suppression | Human Subjects | Continuous Daily Administration | Decreased levels of LH and FSH, leading to castrate levels of testosterone (B1683101) in males. | fda.gov |

| Sustained Suppression | General Mechanism | Continuous Therapeutic Doses | Downregulation of GnRH receptors leading to inhibition of LH and FSH secretion. | nih.gov |

Modulation of Gene Expression in GnRH-Responsive Cells

The interaction of (D-Leu7)-leuprolide with GnRH receptors extends beyond stimulating hormone secretion to directly modulating the expression of various genes in responsive cells, including pituitary gonadotropes and certain cancer cells.

In pituitary cells, GnRH agonists regulate the genes encoding the gonadotropin subunits. GnRH stimulation can increase the mRNA levels of the common alpha-subunit (αGSU) in αT3-1 pituitary cells. mdpi.com In the more differentiated LβT2 gonadotrope cell line, the regulation is more complex, with pulse frequency of GnRH differentially regulating the promoters of the Lhb and Fshb genes. rxabbvie.combioscientifica.com Continuous exposure to leuprolide can lead to desensitization, which has been shown to block the expression of c-Fos and LHβ protein in LβT2 cells. nih.gov Furthermore, GnRH agonists can regulate the expression of the GnRH receptor (Gnrhr) gene itself. Studies in rat pituitary cells have shown that pulsatile GnRH administration increases Gnrhr mRNA levels, whereas continuous exposure causes no change, contributing to the desensitization mechanism. mdpi.com

Beyond the pituitary, leuprolide exerts direct effects on the gene expression of GnRH-responsive cancer cells, such as those from prostate cancer. In these cells, the GnRH receptor is often coupled to a Gαi protein, and its activation can trigger antitumor effects. mdpi.com Research on the androgen-sensitive LNCaP prostate cancer cell line demonstrated that leuprolide treatment up-regulated the expression of cell adhesion molecules, including E-cadherin, β-catenin, and γ-catenin. nih.gov This effect may help restore normal tissue architecture and reduce the metastatic potential of tumor cells. nih.gov

Moreover, leuprolide has been shown to interfere with growth factor signaling pathways that are critical for cancer progression. In both LNCaP and DU145 prostate cancer cells, leuprolide treatment was found to abrogate the stimulatory effects of epidermal growth factor (EGF) by reducing the expression of the EGF receptor (EGFR) and the transcription factor c-fos. spandidos-publications.com Studies also show that leuprolide can reduce the expression of the prostate-specific antigen (PSA) gene in both hormone-sensitive and -insensitive prostate cancer cells.

| Cell Line | Gene Target | (D-Leu7)-leuprolide Concentration | Observed Effect on Gene/Protein Expression | Reference |

|---|---|---|---|---|

| LNCaP (Prostate Cancer) | E-cadherin, β-catenin, γ-catenin | 10⁻¹¹ M or 10⁻⁶ M | Upregulation of protein levels (up to 30-40%). | nih.gov |

| LNCaP (Prostate Cancer) | Prostate-Specific Antigen (PSA) | Not Specified | Reduces androgen-induced PSA gene expression. | |

| LNCaP and DU145 (Prostate Cancer) | c-fos | Not Specified | Abrogates EGF-induced c-fos expression. | spandidos-publications.com |

| LNCaP and DU145 (Prostate Cancer) | EGF Receptor (EGFR) | Not Specified | Reduces the number of EGF-binding sites. | spandidos-publications.com |

| LβT2 (Pituitary Gonadotrope) | LHβ, c-Fos | Not Specified | Continuous exposure blocks protein expression. | nih.gov |

| αT3-1 (Pituitary Gonadotrope) | α-subunit (Cga) | Not Specified | GnRH agonist increases mRNA levels. | mdpi.com |

Structure Activity Relationship Sar Studies Focusing on the D Leu7 Modification

Conformational Impact of D-Leucine Substitution at Position 7

The bioactive conformation of GnRH and its super-agonist analogues like leuprolide is crucial for receptor binding and activation. These molecules typically adopt a folded structure, often characterized by a β-turn. In native GnRH, a reverse turn is observed at the Gly6-Leu7 sequence. researchgate.net The critical substitution of Gly6 with a D-amino acid, such as D-Leucine in leuprolide ([D-Leu6, NHEt10]GnRH), is known to stabilize a β-II' turn conformation that encompasses residues Tyr5 through Arg8. mdpi.com This specific fold is considered essential for presenting the key residues for optimal receptor interaction and is a hallmark of high-potency agonists. researchgate.netnih.gov

Influence of Stereochemistry at Position 7 on Receptor Recognition and Agonism

The stereochemical configuration of amino acids in GnRH analogues is a determining factor for receptor recognition and the subsequent triggering of a biological response. The N-terminal region (residues 1-3) is primarily associated with receptor activation, whereas both the N- and C-termini are involved in binding. quizlet.comoup.com The central portion of the peptide, particularly residues 5-8, folds to bring the two ends into proximity, creating a conformation that fits the receptor's binding pocket. mdpi.com

The side chain of L-Leucine at position 7 plays a role in these binding interactions. oup.com Altering the stereochemistry to a D-Leucine at this position would reposition the isobutyl side chain, which could lead to several outcomes:

Steric Hindrance: The D-Leu7 side chain might clash with amino acid residues in the GnRH receptor's binding pocket, preventing proper docking of the analogue.

Loss of Key Interactions: The precise orientation of the L-Leu7 side chain may be required for specific hydrophobic or van der Waals interactions with the receptor. A D-Leu7 would fail to establish these contacts, reducing binding affinity.

Altered Agonist Activity: Even if binding occurs, the conformational changes induced by the D-Leu7 substitution could affect the analogue's ability to activate the receptor effectively. Studies on other position 7 modifications have shown that receptor binding and activation can be uncoupled. researchgate.net

While substitutions at position 7 are tolerated to some extent, the change in stereochemistry is predicted to have a substantial, likely detrimental, effect on the high-affinity binding and potent agonism characteristic of leuprolide. researchgate.net

Computational Approaches to Predicting (D-Leu7)-leuprolide Interactions

In the absence of empirical data, computational methods serve as powerful tools to predict the structural and functional consequences of amino acid substitutions in peptides like (D-Leu7)-leuprolide.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to its receptor. nih.govfrontiersin.org A docking study of (D-Leu7)-leuprolide with a model of the GnRH receptor could reveal how the altered stereochemistry affects its fit within the binding site. It could identify potential steric clashes or a loss of favorable interactions compared to leuprolide.

Molecular dynamics (MD) simulations can further refine these findings by modeling the behavior of the ligand-receptor complex over time. nih.govmdpi.com An MD simulation could assess the stability of the docked (D-Leu7)-leuprolide, revealing whether the peptide can maintain a stable binding pose or if the conformational strain introduced by the D-amino acid leads to rapid dissociation or an unstable complex. nih.govnih.gov These simulations provide insights into the dynamic nature of the interaction and can help calculate binding free energies, offering a more accurate prediction of binding affinity. umpr.ac.id

Theoretical, or in silico, mutagenesis is a computational approach where one or more amino acids in a protein or peptide are replaced with others to predict the effect on structure and function. quizlet.com By computationally "mutating" the L-Leu7 in the standard leuprolide structure to a D-Leu7, researchers can calculate the resulting changes in conformational energy and binding affinity. This approach allows for the rapid virtual screening of numerous analogues, guiding the rational design of new compounds by prioritizing those with predicted desirable characteristics before undertaking their costly chemical synthesis. quizlet.com

Molecular Docking and Dynamics Simulations

Comparative SAR of Position 7 Modifications with Other GnRH Analogue Derivatizations

The significance of the amino acid at position 7 is underscored by comparing various modifications found in nature and in synthetic analogues. While L-Leucine is the residue in mammalian GnRH, other species exhibit variations, indicating that some degree of substitution at this position is permissible within the broader GnRH family. nih.gov

However, in the context of high-potency analogues designed for mammalian receptors, the choice of residue at position 7 is more constrained. For instance, replacing the Leu7-Arg8 segment in a [D-Trp6]-GnRH analogue with Trp7-Tyr8 (residues found in chicken GnRH-II) resulted in significantly poorer binding affinity to the mammalian receptor. nih.gov This demonstrates that the interplay between residues at positions 6, 7, and 8 is finely tuned for optimal receptor interaction.

The following table summarizes findings on various substitutions at position 7 of GnRH analogues:

| Position 7 Residue | Context/Analogue Backbone | Observed Effect on Mammalian Receptor | Reference(s) |

| L-Leucine | Native Mammalian GnRH; Leuprolide | Standard residue for high-affinity binding. | nih.gov |

| D-Leucine | (D-Leu7)-leuprolide | Predicted to decrease binding affinity and agonist potency due to conformational disruption. | (Inferred) |

| L-Tryptophan | Native in chicken GnRH-II; Substituted in GnRH-I analogues | Lower receptor binding activity but potentially enhanced receptor activation. | researchgate.netnih.gov |

| L-Phenylalanine | Native in tunicate GnRH-1 | Not extensively studied in high-potency mammalian analogues. | nih.gov |

| L-Histidine | Native in tunicate GnRH-2 | Not extensively studied in high-potency mammalian analogues. | nih.gov |

| L-Tyrosine | Native in tunicate GnRH-5 | Not extensively studied in high-potency mammalian analogues. | nih.gov |

| S-isopropyl Norcysteine | Acyline (antagonist) analogue | Resulted in the most potent antagonist in an in vitro assay. | nih.gov |

This comparative analysis highlights that while the receptor can accommodate different side chains at position 7, the specific residue and its stereochemistry are critical determinants of the resulting biological activity, whether it be agonism or antagonism. The introduction of a D-amino acid at position 7 of an agonist like leuprolide represents a significant structural deviation, which is unlikely to preserve the high potency of the parent compound.

Preclinical Pharmacodynamics and Endocrine System Modulation in Research Models

Effects on Pituitary Gonadotropin Secretion in Animal Models (e.g., Rodents)

Continuous administration of leuprolide profoundly alters the secretion of pituitary gonadotropins, specifically Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). fda.gov

Initial exposure to leuprolide acts as a potent stimulus for the pituitary GnRH receptors, leading to a transient surge in the secretion of both LH and FSH. bccancer.bc.caunimi.it This "flare-up" effect is a characteristic response to GnRH agonist administration. oup.com In animal models, this initial stimulatory phase is well-documented. For instance, studies in mice have shown that administration of leuprolide results in a robust, dose-dependent release of LH. researchgate.netunimi.it

However, the continuous presence of the agonist leads to receptor desensitization and downregulation. unimi.itaemps.es This process involves the uncoupling of the GnRH receptor from its intracellular signaling pathways and a reduction in the number of receptors on the surface of pituitary gonadotropes. unimi.it Consequently, the pituitary becomes refractory to further stimulation, leading to a marked and sustained suppression of both LH and FSH secretion. fda.govabbvie.cahres.ca Studies in male rats demonstrated that prolonged administration of leuprolide resulted in a significant reduction of LH and FSH levels. abbvie.cahres.ca This suppression of gonadotropin release is the primary mechanism behind the therapeutic effects of leuprolide. fda.gov

The initial surge in gonadotropins is followed by a state of profound hypogonadism as pituitary secretion of LH and FSH is suppressed. drugbank.comabbvie.ca This chemically induced hypogonadal state is analogous to that achieved by surgical castration and is reversible upon discontinuation of the drug. fda.govhres.ca Animal studies in rats and monkeys have demonstrated that chronic administration of leuprolide leads to the suppression of the pituitary-gonadal system, resulting in clinical symptoms of hypogonadism. abbvie.cahres.ca These effects have been shown to be reversible, with functional recovery observed after cessation of treatment. abbvie.cahres.ca The sustained hypogonadal state is characterized by low levels of circulating gonadotropins and, consequently, sex steroids. abbvie.canih.gov

Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Secretion Profiles

Regulation of Gonadal Steroidogenesis in Animal Models (e.g., Testicular Testosterone (B1683101), Ovarian Estrogen)

The leuprolide-induced changes in pituitary gonadotropin secretion directly impact the function of the gonads. LH and FSH are critical for stimulating the production of sex steroids—testosterone in the testes and estrogen in the ovaries. nih.gov

The initial flare in LH and FSH secretion causes a transient increase in gonadal steroid production. bccancer.bc.ca In males, this leads to a temporary rise in serum testosterone, and in females, a rise in estradiol. bccancer.bc.cadrugbank.com Following this initial stimulation, the sustained suppression of LH and FSH leads to a dramatic reduction in steroidogenesis. fda.gov In male rats, chronic leuprolide treatment leads to decreased plasma testosterone levels, which is accompanied by the regression of steroid-dependent tissues. unimi.itabbvie.cahres.ca Similarly, in female animal models, ovarian steroidogenesis is suppressed. fda.gov The resulting low levels of testosterone in males and estrogen in females constitute a state of medical castration, which is the basis for its use in hormone-dependent conditions. drugbank.comaemps.es

Table 1: Effect of Leuprolide on Testosterone Levels in Animal Models This table is a representative compilation based on findings described in the literature; specific values may vary between studies.

| Animal Model | Observation | Outcome | Reference |

| Male Rats | Chronic daily administration | Marked reduction in plasma testosterone | abbvie.cahres.ca |

| Male Mice | Repeated dosing | Significant reduction in plasma and testis testosterone | unimi.it |

| Male Dogs | Sustained-release depot injection | Testosterone suppression to castration levels | researchgate.net |

GnRH Receptor Expression and Regulation in Preclinical Tissues

The primary target of leuprolide is the GnRH receptor (GnRH-R) in the anterior pituitary. oup.commdpi.com Leuprolide possesses a higher binding affinity for the pituitary GnRH-R compared to the native GnRH molecule. researchgate.netunimi.it Chronic stimulation with leuprolide leads to a "downregulation" of these receptors, which is a key component of its long-term suppressive effects. fda.govoup.comunimi.it Studies have shown that continuous exposure to GnRH agonists induces a rapid uncoupling of the receptor from its signaling molecules, followed by a slower downregulation of the receptors themselves. unimi.it

Beyond the pituitary, GnRH receptors are also expressed in various extrapituitary tissues, including the prostate, ovaries, and endometrium, as well as in cancerous tissues derived from them. oup.comoup.complos.orgnih.gov The presence of these receptors suggests a potential for leuprolide to exert direct effects on these peripheral tissues. plos.org In preclinical models, it has been suggested that GnRH analogs can have direct antiproliferative effects on tumor cells that express GnRH receptors. oup.com However, the signaling pathways activated by GnRH receptors in extrapituitary tissues may differ from those in the pituitary. nih.gov For example, while the GnRH agonist leuprolide did not affect the viability of several prostate cell lines in one study, the antagonist degarelix (B1662521) did, suggesting complex and potentially different mechanisms of action at the peripheral level. plos.org

Comparative Pharmacodynamic Profiles of (D-Leu7)-leuprolide with Related GnRH Agonists in Research Models

Leuprolide is one of several synthetic GnRH agonists used in research and clinical practice, including goserelin (B1671991), triptorelin (B344507), and buserelin (B193263). oup.comoup.com These agonists all share a similar mechanism of action: an initial stimulation followed by profound suppression of the pituitary-gonadal axis through receptor downregulation. mdpi.com They are designed with substitutions to the native GnRH sequence to increase potency and metabolic stability. mdpi.com

In comparative studies, these agonists show high potency, often 50-100 times greater than native GnRH. bccancer.bc.camdpi.com While they all induce a similar qualitative response, there can be quantitative differences in their pharmacokinetic and pharmacodynamic profiles. For example, a study comparing a new sustained-release formulation of leuprolide to another found differences in the peak concentration and total drug exposure, although both effectively suppressed testosterone. researchgate.net Another study comparing subcutaneous and intramuscular injections of leuprolide also noted significant differences in pharmacokinetic profiles, which in turn influenced the pharmacodynamic response. nih.gov When compared to GnRH antagonists like degarelix, the most significant pharmacodynamic difference is the absence of an initial stimulatory flare with antagonists. oup.complos.org Antagonists achieve suppression of gonadotropins and sex steroids more rapidly by competitively blocking the GnRH receptor without causing an initial release. oup.commdpi.com

Investigation of Receptor Mediated Cellular Processes and Extrapituitary Actions

Impact on Cell Proliferation and Apoptosis in GnRH-Responsive Cell Lines (e.g., Prostate Cancer, Ovarian Cancer)

(D-Leu7)-leuprolide and other GnRH analogs can directly influence the growth and survival of cancer cells that express GnRH receptors. This is a critical area of research, as it suggests a therapeutic mechanism independent of the hormonal suppression achieved through pituitary desensitization.

In prostate cancer, GnRH analogs have been shown to exert direct antiproliferative effects. researchgate.net Studies on prostate cancer cell lines, such as PC3 and LNCaP, have demonstrated that leuprolide can inhibit cell growth. researchgate.net The substitution of Gly6 with D-amino acids and modifications at other positions in the leuprolide structure have been explored to enhance this antiproliferative activity. unimi.it For instance, certain analogs have shown a significant reduction in the proliferation of prostate cancer cells. unimi.it The balance between cell proliferation and apoptosis is a key factor in cancer progression. nih.govnih.gov In prostate cancer, a deregulation of this balance, often favoring proliferation, contributes to tumor growth. nih.gov GnRH analogs can modulate this by inducing apoptosis, or programmed cell death, in cancer cells. researchgate.net

Similarly, in ovarian cancer cell lines, GnRH analogs have been observed to have direct effects. unimi.it The activation of GnRH receptors in these cells can trigger signaling pathways that lead to an inhibition of proliferation and an increase in apoptosis. researchgate.net

Table 1: Effects of GnRH Analogs on Cancer Cell Lines

| Cell Line | Cancer Type | GnRH Analog | Observed Effect | Reference |

| PC3 | Prostate Cancer | Leuprolide | Inhibition of cell growth | researchgate.net |

| LNCaP | Prostate Cancer | Leuprolide | Inhibition of cell growth | researchgate.net |

| Prostate Cancer Cells | Prostate Cancer | (D-Leu7)-leuprolide analogs | Reduction of proliferation | unimi.it |

| Ovarian Cancer Cells | Ovarian Cancer | GnRH analogs | Inhibition of proliferation | unimi.it |

| Endometriotic Cells | Endometriosis | Buserelin (B193263) | Activation of apoptosis | researchgate.net |

Direct Cellular Signaling and Gene Regulation in Non-Gonadotropic Tissues

The presence of GnRH receptors in tissues not involved in reproduction points to a wider range of biological functions for GnRH and its analogs. When (D-Leu7)-leuprolide binds to these extrapituitary receptors, it can initiate intracellular signaling cascades that are distinct from those in gonadotropes. In many cancer cells, the GnRH receptor couples to Gαi proteins, which contrasts with the Gαq/11 coupling typically seen in pituitary cells. oup.com This differential coupling leads to different downstream effects.

Activation of the Gαi pathway generally leads to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This can, in turn, affect various cellular processes, including gene expression. For example, in some cell types, GnRH analogs can influence the expression of genes involved in cell cycle control and apoptosis. researchgate.net The activation of the GnRH receptor can also trigger other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascades. researchgate.net These pathways are crucial regulators of cell growth, differentiation, and survival.

The regulation of gene expression by GnRH analogs in non-gonadotropic tissues is an area of active investigation. For instance, luteinizing hormone (LH), whose release is regulated by GnRH, has been shown to influence gene expression in Leydig cells through transcription factors like CCAAT/enhancer-binding protein-beta (C/EBPβ). nih.gov While this is an indirect effect of GnRH, it highlights the complex gene regulatory networks that can be influenced by the GnRH system.

Research into GnRH Receptor Expression and Function in Specific Non-Reproductive Tissues (e.g., Brain, Spinal Cord)

The discovery of GnRH receptors in the central nervous system (CNS) outside of the hypothalamus has opened up new avenues of research into the neuromodulatory roles of GnRH. nih.govunimi.it GnRH receptors have been identified in various brain regions, including the cortex and hippocampus, as well as in the spinal cord. unimi.itmedcraveonline.comnih.gov

The expression of GnRH receptor mRNA has been confirmed in spinal cord neurons of both rat embryos and adult rats. nih.gov Interestingly, exposure to GnRH appeared to decrease the expression of its own receptor in these neurons, suggesting a potential feedback mechanism. nih.gov The presence of these receptors in the spinal cord implies that GnRH and its analogs could have direct effects on spinal cord function. nih.govmedcraveonline.com

In the brain, the GnRH/GnRHR system is thought to be involved in a variety of functions beyond reproduction, including cognition and neuroprotection. unimi.itresearchgate.net The distribution of GnRH and its receptor is widespread, suggesting a complex role in neuronal communication and function. nih.govunimi.it

Neurobiological Effects in Preclinical Models (e.g., Cognitive Function, Neurite Outgrowth, Synaptic Plasticity)

Preclinical studies have provided evidence for the direct neurobiological effects of GnRH analogs like leuprolide. These effects appear to be independent of the suppression of gonadal hormones.

Cognitive Function: In animal models of Alzheimer's disease, treatment with the GnRH agonist leuprolide has been shown to improve cognitive performance and reduce the load of toxic amyloid-beta (Aβ) in the brain. unimi.itmedcraveonline.com These findings suggest a potential neuroprotective role for GnRH analogs.

Neurite Outgrowth: Neurite outgrowth is a fundamental process in neuronal development and regeneration after injury. mdpi.com GnRH has been shown to induce changes in neurite outgrowth and length in cultured rat cortical neurons. unimi.itmedcraveonline.com This suggests that GnRH analogs could potentially promote neuronal repair.

Synaptic Plasticity: Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a crucial mechanism for learning and memory. thno.orgfrontiersin.orgmdpi.com Activation of GnRH receptors with leuprolide has been found to increase the excitability of pyramidal neurons in the hippocampus and enhance synaptic transmission. medcraveonline.com GnRH can also regulate the expression of proteins involved in synaptic structure and function. medcraveonline.com

Table 2: Investigated Neurobiological Effects of GnRH Analogs

| Investigated Effect | Preclinical Model/System | Key Findings | Reference |

| Cognitive Function | Animal models of Alzheimer's disease | Improved cognitive performance, reduced amyloid-beta load | unimi.itmedcraveonline.com |

| Neurite Outgrowth | Cultured rat cortical neurons | Induced changes in neurite outgrowth and length | unimi.itmedcraveonline.com |

| Synaptic Plasticity | Hippocampal neurons | Increased neuronal excitability and enhanced synaptic transmission | medcraveonline.com |

| Neuroprotection | Spinal cord injury models in rats | Improved locomotor activity and urinary function | medcraveonline.com |

These findings highlight the diverse and complex actions of (D-Leu7)-leuprolide and other GnRH analogs outside of their traditional role in reproductive endocrinology. The direct effects on cancer cells and the neuromodulatory functions in the central nervous system are promising areas for future therapeutic development.

Preclinical Peptide Stability and Metabolic Fate of D Leu7 Leuprolide

Enzymatic Degradation and Resistance in Biological Matrices (e.g., Serum, Tissue Homogenates from Animals)

The substitution of glycine (B1666218) at position 6 of the native GnRH with a D-amino acid, such as D-leucine in leuprolide, is a key modification that significantly increases the peptide's resistance to enzymatic degradation by peptidases. nih.govresearchgate.net This structural change contributes to a slower clearance in vivo and an extended pharmacokinetic half-life. nih.gov Native GnRH is rapidly degraded in blood, with a half-life of only 3–4 minutes. nih.gov In contrast, leuprolide's modifications, including the D-Leu⁶ substitution, increase its circulating half-life to approximately three hours. drugbank.com

In preclinical studies, the stability of leuprolide has been evaluated in various biological matrices. When incubated with mouse kidney membrane preparations, leuprolide showed susceptibility to proteolytic enzymes. unimi.itnih.gov The primary cleavage sites for GnRH and its analogs are known to be the Tyr⁵-Gly⁶ and Trp³-Ser⁴ amide bonds. nih.govuq.edu.au Studies with mouse kidney membranes identified cleavage at the Trp³-Ser⁴ and Ser⁴-Tyr⁵ bonds of leuprolide. researchgate.net The kidney is recognized as a primary site for the metabolism of LHRH derivatives. nih.gov

The stability of GnRH analogs has also been assessed in rat tissue homogenates, including liver and kidney, as well as in human plasma. nih.gov Generally, GnRH analogs are more stable in liver homogenates compared to kidney homogenates. nih.gov The introduction of a D-amino acid at position 6, as in leuprolide, has been shown to significantly improve metabolic stability in these matrices. nih.gov For instance, certain modified GnRH analogs remained intact in human plasma over a 4-hour incubation period. nih.gov

A comparative in vitro stability study using mouse kidney membrane preparations demonstrated that while leuprolide is more stable than native GnRH, it is still subject to degradation. unimi.it Another study synthesized a more stable analog, [Des-Gly10,Tyr5(OMe),D-Leu6,Aze-NHEt9]GnRH (analog 1), which showed significantly greater stability in vitro compared to leuprolide. unimi.it

| Compound | Biological Matrix | Key Findings | Reference |

| Leuprolide | Mouse Kidney Membranes | Susceptible to degradation | unimi.it |

| Analog 1 | Mouse Kidney Membranes | Significantly more stable than leuprolide | unimi.it |

Identification of Preclinical Metabolites

Preclinical studies in animal models have identified several metabolites of leuprolide. In rats and dogs, administration of radiolabeled leuprolide resulted in its metabolism into smaller, inactive peptides. fda.govfda.govfda.gov The primary degradation products identified were a pentapeptide (Metabolite I or M-I), tripeptides (Metabolites II and III), and a dipeptide (Metabolite IV). fda.govfda.govfda.gov These fragments are likely subject to further catabolism. fda.govfda.govfda.gov

The major metabolite, the pentapeptide M-I, was also measured in prostate cancer patients, where its plasma concentration peaked 2 to 6 hours after dosing. fda.govfda.gov In vitro metabolism studies using mouse kidney membranes have also been employed to identify major metabolites, providing a framework for evaluating novel leuprolide analogs. nih.gov In these in vitro systems, the proteolysis of leuprolide was associated with the cleavage of the Trp³-Ser⁴ and Ser⁴-Tyr⁵ amide bonds. researchgate.net

A study involving a stable GnRH analog of leuprolide identified a tripeptide and a pentapeptide as two major metabolic products. unimi.it

| Metabolite | Description | Animal Model/System | Reference |

| Metabolite I (M-I) | Pentapeptide (inactive) | Rats, Dogs | fda.govfda.govfda.gov |

| Metabolite II | Tripeptide (inactive) | Rats, Dogs | fda.govfda.govfda.gov |

| Metabolite III | Tripeptide (inactive) | Rats, Dogs | fda.govfda.govfda.gov |

| Metabolite IV | Dipeptide (inactive) | Rats, Dogs | fda.govfda.govfda.gov |

| M-III | Tripeptide | Mouse | unimi.it |

| M-V | Pentapeptide | Mouse | unimi.it |

Theoretical and Preclinical Pharmacokinetic Considerations (e.g., Absorption, Distribution, Elimination in Animal Models)

The pharmacokinetic properties of leuprolide have been investigated in several animal models, providing insights into its absorption, distribution, and elimination. Due to its peptide nature, leuprolide is not orally bioavailable because of proteolysis in the gastrointestinal tract. bccancer.bc.canih.gov Consequently, it is administered via injection. nih.govfda.gov

Absorption: Following subcutaneous (SC) injection in rats, the pharmacokinetic profile of a leuprolide solution was described by a one-compartment model with an absorption rate constant (ka) of 16.67 h⁻¹. mdpi.com The bioavailability after SC administration in rats was calculated to be 50.60%. mdpi.com In a study comparing sublingual absorption across species, the absolute bioavailability of a leuprolide gel formulation was estimated to be 46.7% in dogs, which was significantly higher than in monkeys (2.7%) and humans. nih.gov This suggests that the dog is not an appropriate model for evaluating sublingual leuprolide absorption, while the monkey appears to be a more suitable model. nih.gov

Distribution: In healthy male volunteers, the mean steady-state volume of distribution of leuprolide after intravenous (IV) administration was 27 L. rxabbvie.comfda.gov In vitro binding to human plasma proteins is estimated to be between 43% and 49%. rxabbvie.comfda.gov High concentrations of leuprolide are found in the kidney, liver, and pituitary tissue, with lower concentrations in the hypothalamus and muscle. bccancer.bc.ca

Elimination: The elimination of leuprolide occurs through metabolic degradation by peptidases. bccancer.bc.ca In rats, the elimination half-life (t1/2) after IV administration was 0.52 ± 0.10 hours, with a total body clearance of 514.46 mL/h. mdpi.com Following SC injection in rats, the t1/2 was 0.66 ± 0.03 hours. mdpi.com In healthy male volunteers, the terminal elimination half-life is approximately 3 hours, with a mean systemic clearance of 7.6 L/h. rxabbvie.comfda.gov Less than 5% of a dose is recovered as the parent compound or the pentapeptide metabolite in the urine. drugbank.com Preclinical studies in mice have also been developed to determine leuprolide concentrations in plasma following intraperitoneal administration. nih.gov

Pharmacokinetic studies of radiolabeled leuprolide analogs in healthy Balb/c mice showed rapid clearance from the blood and primary excretion through the renal pathway. researchgate.net

| Parameter | Value | Animal Model | Route of Administration | Reference |

| Absorption Rate Constant (ka) | 16.67 h⁻¹ | Rat | Subcutaneous | mdpi.com |

| Bioavailability (F) | 50.60% | Rat | Subcutaneous | mdpi.com |

| Bioavailability (F) | 46.7% | Dog | Sublingual | nih.gov |

| Bioavailability (F) | 2.7% | Monkey | Sublingual | nih.gov |

| Elimination Half-Life (t1/2) | 0.52 ± 0.10 h | Rat | Intravenous | mdpi.com |

| Elimination Half-Life (t1/2) | 0.66 ± 0.03 h | Rat | Subcutaneous | mdpi.com |

| Total Body Clearance | 514.46 mL/h | Rat | N/A | mdpi.com |

| Volume of Distribution (Vd) | 487.40 mL | Rat | N/A | mdpi.com |

Advanced Analytical Methodologies for D Leu7 Leuprolide in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Research Samplesresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the bioanalysis of peptides like (D-Leu7)-leuprolide due to its exceptional sensitivity and selectivity. lcms.czresearchgate.netsciex.com This powerful technique allows for the precise measurement of the compound in complex biological matrices, such as plasma and serum, even at very low concentrations. lcms.cznih.gov

Sample Preparation and Extraction Techniques for Biological Matricesresearchgate.netresearchgate.net

Effective sample preparation is a critical prerequisite for accurate LC-MS/MS analysis, aiming to remove interfering substances from the biological matrix that could compromise the results. andrewalliance.com Common techniques employed for (D-Leu7)-leuprolide and similar peptides include:

Solid-Phase Extraction (SPE): This is a widely used and highly effective method for cleaning up and concentrating leuprolide from biological samples. lcms.cznih.govandrewalliance.com SPE utilizes a solid sorbent to selectively retain the analyte of interest while allowing matrix components to be washed away. andrewalliance.com Different SPE chemistries, such as reversed-phase (e.g., C18) and mixed-mode ion exchange (e.g., Oasis WCX and MAX), can be optimized for peptide extraction. researchgate.netandrewalliance.com For instance, a study demonstrated good recoveries for leuprolide using a weak cation exchange (WCX) sorbent. andrewalliance.com The general SPE workflow involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified analyte. lcms.cz

Protein Precipitation (PPT): This technique involves adding an organic solvent, such as acetonitrile (B52724) or methanol, to the plasma or serum sample to precipitate proteins. researchgate.netnih.gov While simpler and faster than SPE, PPT may be less effective at removing other matrix components, which can lead to matrix effects and lower sensitivity. bioanalysis-zone.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases. While a common technique for small molecules, it is generally not suitable for polar peptides like leuprolide due to their poor partitioning into organic solvents, often resulting in zero recovery. researchgate.netbioanalysis-zone.com

Table 1: Comparison of Sample Preparation Techniques for (D-Leu7)-leuprolide

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Differential partitioning between a solid and liquid phase | High selectivity, good concentration factor, clean extracts | More time-consuming and costly than PPT |

| Protein Precipitation (PPT) | Precipitation of proteins using an organic solvent | Simple, fast, and inexpensive | Less clean extracts, potential for matrix effects and analyte loss |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Generally not suitable for polar peptides | Poor recovery for leuprolide |

Method Development and Validation for Research Applications (e.g., Sensitivity, Selectivity)researchgate.netresearchgate.netresearchgate.net

The development and validation of an LC-MS/MS method are crucial to ensure its reliability and accuracy for research purposes. Key validation parameters include:

Sensitivity: The sensitivity of an LC-MS/MS method is typically defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. nih.gov For leuprolide, highly sensitive methods have been developed, achieving LLOQs in the low picogram per milliliter (pg/mL) range. lcms.czsciex.com For example, one method reported an LLOQ of 2.5 pg/mL in human plasma, while another achieved 10 pg/mL in rat plasma. lcms.czsciex.com

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components. shimadzu.com This is typically assessed by analyzing blank matrix samples from multiple sources to ensure no interfering peaks are present at the retention time of the analyte. shimadzu.com The use of multiple reaction monitoring (MRM) in tandem mass spectrometry significantly enhances selectivity by monitoring specific precursor-to-product ion transitions for the analyte and its internal standard. nih.gov

Linearity: A linear relationship between the analyte concentration and the instrument response should be established over a defined concentration range. nih.gov For leuprolide, linearity has been demonstrated over wide dynamic ranges, for instance, from 0.0500 to 40 ng/mL and 1 to 1000 ng/mL in different studies. nih.govnih.gov

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy refers to the closeness of the measured value to the true value. nih.gov These are typically evaluated at multiple concentration levels, including the LLOQ, and should fall within established acceptance criteria (e.g., ±15% for precision and accuracy, and ±20% at the LLOQ). sciex.com

Matrix Effect: The matrix effect is the suppression or enhancement of the analyte's ionization due to co-eluting components from the biological matrix. shimadzu.com It is a critical parameter to evaluate, especially when using simpler sample preparation techniques like PPT. shimadzu.com

Stability: The stability of the analyte in the biological matrix must be assessed under various conditions that may be encountered during sample handling, processing, and storage, including freeze-thaw cycles and short-term and long-term storage. researchgate.net

Table 2: Examples of Validated LC-MS/MS Method Parameters for Leuprolide

| Parameter | Reported Value/Range | Biological Matrix | Citation |

|---|---|---|---|

| Lower Limit of Quantification (LLOQ) | 2.5 pg/mL | Human Plasma | sciex.com |

| Linearity Range | 0.0500 - 40 ng/mL | Human Plasma | nih.gov |

| Intra- and Inter-assay Precision (%RSD) | ≤ 11.5% | Human Serum | nih.gov |

| Accuracy (%RE) | within ± 2.8% | Human Serum | nih.gov |

Immunoassays and Fluorescence-Based Detection Methods for Researchresearchgate.netnih.gov

While LC-MS/MS is a gold standard, immunoassays and fluorescence-based methods offer alternative approaches for the detection and quantification of (D-Leu7)-leuprolide in research, each with its own set of advantages and limitations.

Immunoassays: These methods rely on the specific binding of an antibody to the antigen (in this case, leuprolide). abyntek.com Enzyme-linked immunosorbent assays (ELISA) are a common type of immunoassay. abyntek.com Competitive immunoassays have been developed for the quantitative measurement of leuprolide in serum or plasma. creative-diagnostics.com These kits typically have a detectable range, for example, from 0 to 10 ng/mL, with an average IC50 (the concentration that inhibits 50% of the signal) of around 0.4 ng/mL. creative-diagnostics.com However, a significant drawback of immunoassays is the potential for cross-reactivity with metabolites or related substances, which can lead to a lack of selectivity. sciex.com

Fluorescence-Based Detection: The intrinsic fluorescence of certain amino acid residues within the leuprolide peptide, specifically tryptophan and tyrosine, can be exploited for its detection. nih.gov This principle has been used to develop a rapid and sensitive method for assaying leuprolide release from formulations. nih.gov By measuring the increase in fluorescence intensity, the concentration of the released peptide can be quantified. nih.gov This method can be adapted to a high-throughput format, offering a cost-effective and rapid alternative to conventional HPLC methods for certain applications. nih.gov Fluorescence-based detection can also be employed in other analytical techniques, such as fluorescence immunoassay and as a detection method in chromatography. mdpi.commdpi.com

Techniques for Purity and Stability Monitoring in Research Formulationsresearchgate.netandrewalliance.comnih.gov

Ensuring the purity and stability of (D-Leu7)-leuprolide in research formulations is crucial for obtaining reliable and reproducible experimental results.